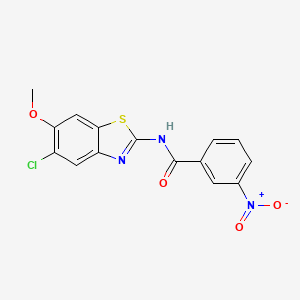![molecular formula C14H12N4O2S B4714805 N-(Pyridin-4-YL)-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide](/img/structure/B4714805.png)
N-(Pyridin-4-YL)-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide
Descripción general
Descripción
N-(Pyridin-4-YL)-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide is a complex organic compound that features a pyridine ring, a thiophene ring, and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-4-YL)-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the pyridine ring and the oxadiazole-thiophene moiety. This can be achieved through a condensation reaction using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(Pyridin-4-YL)-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nucleophiles, and catalysts like palladium or copper.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-(Pyridin-4-YL)-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of N-(Pyridin-4-YL)-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide depends on its specific application:
Biological Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound may influence various biochemical pathways, depending on its target.
Comparación Con Compuestos Similares
Similar Compounds
N-(Pyridin-4-YL)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]propanamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(Pyridin-4-YL)-3-[3-(benzene-2-YL)-1,2,4-oxadiazol-5-YL]propanamide: Similar structure but with a benzene ring instead of a thiophene ring.
Uniqueness
N-(Pyridin-4-YL)-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
N-pyridin-4-yl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c19-12(16-10-5-7-15-8-6-10)3-4-13-17-14(18-20-13)11-2-1-9-21-11/h1-2,5-9H,3-4H2,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFMEUCWNKGSPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-(4-chlorophenyl)-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4714733.png)

![N-(2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}ethyl)-3-cyclohexyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4714745.png)
![3-(2,8-dimethyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanenitrile](/img/structure/B4714764.png)
![4-methyl-3-[(3-phenyl-2-propen-1-yl)thio]-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B4714767.png)
![1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea](/img/structure/B4714771.png)


![2-(1,3-benzodioxol-5-yl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B4714791.png)
![1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-[(3-FLUOROPHENYL)METHYL]PIPERAZINE](/img/structure/B4714792.png)
![2-(2,5-dichlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4714798.png)
![N-CYCLOPROPYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4714809.png)
![ETHYL 2-{[(3-METHYLPIPERIDINO)CARBONYL]AMINO}ACETATE](/img/structure/B4714813.png)
![5-[(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4714819.png)
